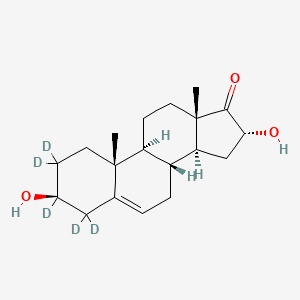
16|A-Hydroxydehydroepiandrosterone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16α-Hydroxydehydroepiandrosterone-d5, also known as 16α-hydroxy-DHEA-d5, is a deuterium-labeled derivative of 16α-Hydroxydehydroepiandrosterone. This compound is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA). It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and the fetal/neonatal form CYP3A7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16α-Hydroxydehydroepiandrosterone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the parent compound, 16α-Hydroxydehydroepiandrosterone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 16α-Hydroxydehydroepiandrosterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
16α-Hydroxydehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 16α-Hydroxydehydroepiandrosterone-d5 can yield 16α-hydroxyandrostenedione, while reduction can produce 16α-hydroxyandrostanediol .
Scientific Research Applications
16α-Hydroxydehydroepiandrosterone-d5 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16α-Hydroxydehydroepiandrosterone-d5 involves its conversion to 16α-hydroxylated estrogens through the action of cytochrome P450 enzymes. These estrogens play a crucial role in fetal development and are used as biochemical markers of fetal health. In adults, elevated levels of these estrogens are associated with an increased risk of cancer and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
16α-Hydroxydehydroepiandrosterone: The non-deuterated parent compound.
Dehydroepiandrosterone (DHEA): The precursor steroid hormone.
16α-Hydroxyandrostenedione: An oxidation product of 16α-Hydroxydehydroepiandrosterone
Uniqueness
16α-Hydroxydehydroepiandrosterone-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of steroid hormones is crucial .
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16R)-2,2,3,4,4-pentadeuterio-3,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1/i5D2,9D2,12D |
InChI Key |
QQIVKFZWLZJXJT-CVIWTKRASA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])C[C@H](C4=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
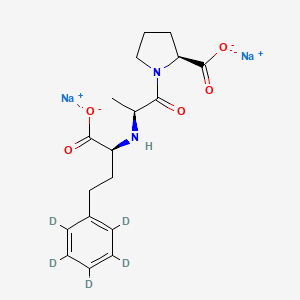
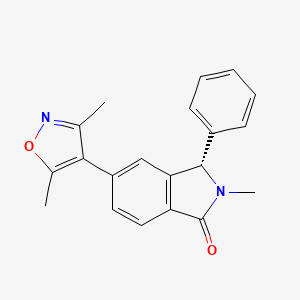
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
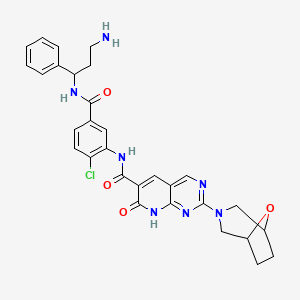
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
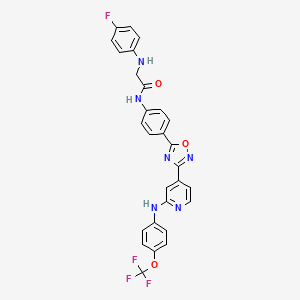
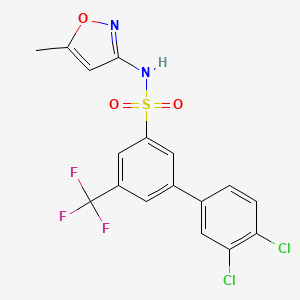
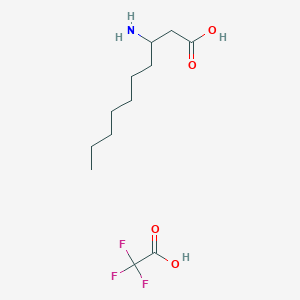
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
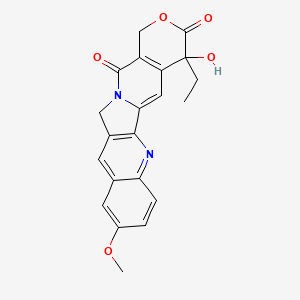
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
